
FA15™ (Pentadecanoic Acid): A Technical Guide
to its Effects on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: FA-15

Cat. No.: B1656046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
FA15™, the pure, vegan-friendly form of pentadecanoic acid (C15:0), is an odd-chain saturated

fatty acid that has garnered significant scientific interest for its potential therapeutic effects,

particularly concerning mitochondrial function and cellular health. A growing body of evidence

suggests that C15:0 is an essential fatty acid with broad-reaching benefits, including the

modulation of key cellular signaling pathways that govern mitochondrial bioenergetics,

oxidative stress, and inflammatory responses. This technical guide provides an in-depth

overview of the current understanding of FA15™'s impact on mitochondrial function, complete

with quantitative data, detailed experimental protocols, and visualizations of the underlying

molecular mechanisms.

Mechanism of Action at the Mitochondrial Level
FA15™ exerts its beneficial effects on mitochondria through a multi-faceted mechanism that

involves direct actions on the electron transport chain and the modulation of key regulatory

signaling pathways.

Direct Effects on Mitochondrial Respiration
Research indicates that pentadecanoic acid directly impacts mitochondrial respiration by

augmenting succinate-driven Complex II activity. This leads to an enhanced efficiency of the
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electron transport chain, contributing to increased ATP production and the preservation of the

mitochondrial membrane potential. One study reported that C15:0 can improve mitochondrial

function by up to 45% and increase ATP levels by up to 350%, although the specific

experimental context of these figures requires further elucidation from primary literature.

Reduction of Mitochondrial Reactive Oxygen Species
(ROS)
FA15™ has been shown to possess antioxidant properties by reducing the production of

mitochondrial reactive oxygen species (ROS). In a study utilizing HepG2 cells, treatment with

C15:0 resulted in a dose-dependent decrease in mitochondrial ROS levels, suggesting a

protective role against oxidative stress-induced cellular damage.

Key Signaling Pathways Modulated by FA15™
FA15™ influences mitochondrial function and overall cellular health by modulating several key

signaling pathways, including those governed by Peroxisome Proliferator-Activated Receptors

(PPARs) and AMP-activated Protein Kinase (AMPK).

Peroxisome Proliferator-Activated Receptor (PPAR)
Agonism
Pentadecanoic acid acts as a dual partial agonist of PPARα and PPARδ. PPARs are nuclear

receptors that play a critical role in the regulation of lipid and glucose metabolism, as well as

inflammation. Activation of PPARα and PPARδ by FA15™ can lead to an increase in fatty acid

oxidation (β-oxidation) within the mitochondria, thereby providing more substrate for energy

production.
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FA15™ activates PPARα/δ signaling to enhance mitochondrial fatty acid oxidation.

AMP-activated Protein Kinase (AMPK) Activation
FA15™ has been identified as an activator of AMPK, a central regulator of cellular energy

homeostasis. AMPK activation occurs in response to a low cellular energy state (high AMP:ATP

ratio) and works to restore energy balance by stimulating catabolic processes, such as fatty

acid oxidation and glycolysis, while inhibiting anabolic processes. The activation of AMPK by

FA15™ contributes to improved mitochondrial function and overall metabolic health.
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FA15™ activates AMPK, leading to enhanced mitochondrial function and autophagy.

Quantitative Data Summary
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The following tables summarize the quantitative data on the effects of FA15™ (pentadecanoic

acid, C15:0) from various in vitro studies.

Table 1: Effects of C15:0 on Mitochondrial Function and Related Biomarkers

Parameter Cell Line
C15:0
Concentration

Observed
Effect

Reference

Mitochondrial

Function
- -

Up to 45%

improvement

ATP Production - -
Up to 350%

increase

Mitochondrial

ROS Production
HepG2 Dose-dependent

Significant

decrease

Optimal Dose for

Biomarker Hits

12 primary

human cell

systems

17 µM

Highest number

of biomarker

"hits" (n=81)

Table 2: PPAR Agonist Activity of C15:0

PPAR Isoform Assay Type
C15:0
Concentration

Result Reference

PPARα Cell-based assay Dose-dependent
Significant

activation

PPARδ Cell-based assay Dose-dependent
Significant

activation

PPARγ Cell-based assay Dose-dependent
Significant

activation

Table 3: Antiproliferative Activity of C15:0 in Cancer Cell Lines
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Cell Line Type
Number of
Responsive Lines

EC50 Reference

Non-Hodgkin B-cell

lymphomas
8 ≤ 50 µM

Liver Cancer 2 ≤ 50 µM

Breast Cancer 2 ≤ 50 µM

Lung Cancer 1 ≤ 50 µM

Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects

of FA15™ on mitochondrial function.

Protocol 1: Measurement of Mitochondrial ROS
Production using MitoSOX Red
Objective: To quantify the effect of FA15™ on mitochondrial superoxide production in live cells.

Materials:

HepG2 cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

FA15™ (Pentadecanoic acid, C15:0)

MitoSOX Red reagent (5 mM stock in DMSO)

Phosphate-Buffered Saline (PBS)

Flow cytometer
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Procedure:

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-

streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells

with varying concentrations of FA15™ (e.g., 10, 20, 50 µM) or vehicle control (DMSO) for the

desired duration (e.g., 24 hours).

MitoSOX Red Staining:

Prepare a 5 µM working solution of MitoSOX Red in pre-warmed serum-free DMEM.

Remove the culture medium from the wells and wash the cells once with warm PBS.

Add the MitoSOX Red working solution to each well and incubate for 20-30 minutes at

37°C, protected from light.

Cell Harvesting and Analysis:

After incubation, wash the cells three times with warm PBS.

Harvest the cells by trypsinization and resuspend them in ice-cold PBS.

Analyze the fluorescence intensity of the cells using a flow cytometer with an excitation

wavelength of 510 nm and an emission wavelength of 580 nm.

Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial

superoxide.
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Experimental workflow for measuring mitochondrial ROS with MitoSOX Red.

Protocol 2: Assessment of PPAR Agonist Activity using
a Luciferase Reporter Assay
Objective: To determine the ability of FA15™ to activate PPARα and PPARδ.

Materials:

COS-7 cells (or other suitable cell line)

Expression vectors for human PPARα/δ and RXRα
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Luciferase reporter vector containing a PPRE

Renilla luciferase control vector

Lipofectamine 2000 (or similar transfection reagent)

FA15™ (Pentadecanoic acid, C15:0)

Known PPAR agonist (positive control, e.g., GW501516 for PPARδ)

Luciferase Assay System

Procedure:

Transfection: Co-transfect COS-7 cells with the PPAR/RXR expression vectors, the PPRE-

luciferase reporter vector, and the Renilla luciferase control vector using Lipofectamine 2000

according to the manufacturer's protocol.

Treatment: After 24 hours of transfection, treat the cells with various concentrations of

FA15™, a known PPAR agonist, or vehicle control for 24 hours.

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities

using a dual-luciferase reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

control for transfection efficiency. Calculate the fold activation relative to the vehicle-treated

control.

Protocol 3: Determination of AMPK Activation by
Western Blotting
Objective: To assess the effect of FA15™ on the phosphorylation of AMPK.

Materials:

C2C12 myotubes or HepG2 cells

FA15™ (Pentadecanoic acid, C15:0)
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Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

BCA Protein Assay Kit

SDS-PAGE gels

PVDF membranes

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα

HRP-conjugated secondary antibody

Enhanced chemiluminescence (ECL) substrate

Procedure:

Cell Treatment: Treat cells with FA15™ at desired concentrations and time points.

Protein Extraction: Lyse the cells in ice-cold lysis buffer.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

Western Blotting:

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody against phospho-AMPKα overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1

hour at room temperature.

Detect the signal using an ECL substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total AMPKα as a loading

control.
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Densitometry Analysis: Quantify the band intensities and express the level of AMPK

phosphorylation as the ratio of phospho-AMPK to total AMPK.

Conclusion
FA15™ (pentadecanoic acid, C15:0) demonstrates significant potential as a modulator of

mitochondrial function. Its ability to directly enhance mitochondrial respiration, reduce oxidative

stress, and activate key metabolic signaling pathways like PPAR and AMPK underscores its

therapeutic promise. The experimental protocols provided in this guide offer a framework for

researchers to further investigate the intricate mechanisms of FA15™ and its potential

applications in addressing age-related and metabolic diseases. Further research is warranted

to fully elucidate the quantitative effects and to translate these preclinical findings into clinical

benefits.

To cite this document: BenchChem. [FA15™ (Pentadecanoic Acid): A Technical Guide to its
Effects on Mitochondrial Function]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1656046#fa15-and-its-effect-on-mitochondrial-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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